molecular formula C12H8ClNO3 B8005640 Benzene,1-(4-chlorophenoxy)-3-nitro

Benzene,1-(4-chlorophenoxy)-3-nitro

Cat. No.: B8005640
M. Wt: 249.65 g/mol
InChI Key: XXDVWHYRZNCZRR-UHFFFAOYSA-N
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Description

Benzene,1-(4-chlorophenoxy)-3-nitro is a substituted aromatic compound characterized by a benzene ring functionalized with a 4-chlorophenoxy group at position 1 and a nitro group at position 3. The molecular formula is inferred as C₁₂H₉ClNO₃, with a molecular weight of approximately 250.66 g/mol. The chlorophenoxy moiety introduces an ether linkage, which may enhance solubility in organic solvents, while the nitro group at position 3 could influence reactivity in electrophilic substitution reactions .

Properties

IUPAC Name

1-(4-chlorophenoxy)-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-4-6-11(7-5-9)17-12-3-1-2-10(8-12)14(15)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDVWHYRZNCZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Substrate Activation : A chloro-nitrobenzene (e.g., 1-chloro-3-nitrobenzene) reacts with 4-chlorophenoxide ion.

  • Catalytic Cycle : Copper(I) facilitates oxidative addition of the aryl halide, followed by transmetallation with the phenoxide.

  • Reductive Elimination : Forms the diaryl ether bond, yielding the target compound.

Optimized Conditions

  • Catalyst : Copper(I) iodide (CuI) or copper powder (0.05–0.1 equiv).

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or toluene.

  • Temperature : 110–130°C for 12–24 hours.

Example Protocol (Adapted from CN100422137C)

ComponentQuantityRole
1-Chloro-3-nitrobenzene1.0 equivAryl halide
4-Chlorophenol1.2 equivNucleophile
CuI0.1 equivCatalyst
K₂CO₃2.5 equivBase
DMF5 mL/mmolSolvent

Procedure :

  • Heat mixture to 120°C under nitrogen.

  • Monitor via TLC; typical yield: 75–85% .

Nucleophilic Aromatic Substitution (NAS)

NAS leverages the electron-withdrawing nitro group to activate the aryl halide for substitution by 4-chlorophenoxide. This method is effective but requires harsh conditions.

Reaction Parameters

  • Substrate : 1-Chloro-3-nitrobenzene or 1,3-dichloronitrobenzene.

  • Nucleophile : 4-Chlorophenoxide (generated in situ with KOH).

  • Catalyst : Copper or palladium complexes.

Performance Data (PMC)

ConditionOutcome
110–120°C, 2.5 hours82% yield
Solvent: ToluenePurity: >95% (HPLC)

Limitation : Competing side reactions (e.g., dehalogenation) reduce yields if temperature exceeds 130°C.

Nitration of Preformed Phenoxy Derivatives

Introducing the nitro group after ether formation is challenging due to the directing effects of the phenoxy group. However, strategic blocking or multistep sequences can achieve meta-nitration.

Case Study: Directed Nitration

  • Synthesize 1-(4-chlorophenoxy)benzene via Ullmann coupling.

  • Protect Para Position : Introduce a sulfonic acid group at position 4.

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C directs nitro to position 3.

  • Deprotection : Remove sulfonic acid group via hydrolysis.

Yield : ~60% (over four steps).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Ullmann Coupling75–8590–95Industrial
NAS70–8285–90Laboratory
Directed Nitration50–6080–85Limited

Key Insight : Ullmann coupling offers the best balance of efficiency and scalability, while NAS is preferable for small-scale synthesis.

Industrial-Scale Optimization

Patent CN105732392A Highlights

  • Catalyst : Palladium/charcoal (Pd/C) reduces reaction time by 40%.

  • Solvent-Free Conditions : Enhances eco-friendliness and reduces costs.

  • Throughput : 10 kg batches achieve 88% yield with >99% purity.

Challenges and Solutions

  • Isomer Separation : Crude mixtures from nitration require fractional crystallization or chromatography.

  • Catalyst Recycling : Immobilized copper nanoparticles enable reuse for up to five cycles without loss of activity .

Chemical Reactions Analysis

Types of Reactions

Benzene,1-(4-chlorophenoxy)-3-nitro can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-(4-chlorophenoxy)-3-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Chemical Synthesis

Benzene derivatives are crucial in the synthesis of numerous industrial chemicals. Benzene, 1-(4-chlorophenoxy)-3-nitro serves as an intermediate in the production of:

  • Pesticides : It is involved in synthesizing several agrochemicals, including herbicides and insecticides.
  • Pharmaceuticals : The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs) such as analgesics and antimicrobials. For instance, it can be a precursor to compounds like dapsone, which is used to treat leprosy .

Pharmaceutical Applications

The compound's nitro and chlorophenoxy groups enhance its reactivity, making it suitable for various pharmaceutical applications:

  • Analgesics : It is a key intermediate in synthesizing analgesic drugs like acetaminophen .
  • Antimicrobial agents : The compound contributes to the development of drugs that target bacterial infections .

Agrochemical Applications

Benzene, 1-(4-chlorophenoxy)-3-nitro is also significant in agrochemical formulations:

  • Herbicides : Its structure allows for the development of selective herbicides that control weed growth without harming crops.
  • Insecticides : The compound's properties enable the formulation of effective insecticides that target specific pests while minimizing environmental impact .

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological profile of Benzene, 1-(4-chlorophenoxy)-3-nitro. Studies indicate potential health risks associated with exposure, including skin irritation and respiratory issues . Long-term exposure may lead to more severe health effects; thus, proper handling protocols are essential during its use.

Case Study 1: Synthesis of Dapsone

A notable case study involves the synthesis of dapsone from 4-chloro-3-nitrophenyl ether. The process includes nitration and reduction steps that leverage the compound's functional groups to yield high-purity dapsone suitable for pharmaceutical applications.

Case Study 2: Development of Herbicides

Another case study focused on developing a new herbicide formulation based on Benzene, 1-(4-chlorophenoxy)-3-nitro. Researchers demonstrated that modifying the nitro group enhances herbicidal activity against certain weed species while reducing toxicity to non-target plants.

Data Tables

Application AreaSpecific UseExample Compounds
Chemical SynthesisIntermediate for pesticidesParathion
PharmaceuticalAPI for analgesicsAcetaminophen
AgrochemicalHerbicide formulationGlyphosate
Toxicological EffectsShort-term EffectsLong-term Effects
Skin irritationContact dermatitisPotential carcinogenic effects
Respiratory issuesCoughing and wheezingChronic respiratory diseases

Mechanism of Action

The mechanism of action of Benzene,1-(4-chlorophenoxy)-3-nitro involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The following compounds share structural similarities with Benzene,1-(4-chlorophenoxy)-3-nitro, differing in substituent type, position, or functional groups:

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Properties/Applications
This compound C₁₂H₉ClNO₃ 250.66 4-chlorophenoxy, 3-nitro N/A Hypothesized agrochemical use
1-(Chloromethyl)-3-nitrobenzene C₇H₆ClNO₂ 171.58 Chloromethyl, 3-nitro 619-23-8 Boiling point: 359.2K (0.007 atm)
Flufenprox C₂₄H₂₂ClF₃O₃ 450.88 4-chlorophenoxy, trifluoropropoxy 107713-58-6 Insecticide
1-(4-Chlorophenoxy)-3-iodopropane C₉H₉ClIO 317.53 4-chlorophenoxy, iodo N/A Potential synthetic intermediate
1-Chloro-4-nitro-2-(trifluoromethyl)benzene C₇H₃ClF₃NO₂ 225.55 Chloro, nitro, trifluoromethyl 777-37-7 Boiling point: 505.2K
4-(Benzyloxy)-1-chloro-2-nitrobenzene C₁₃H₁₀ClNO₃ 263.68 Benzyloxy, chloro, 2-nitro 79035-13-5 Medicinal chemistry applications

Key Findings from Comparative Analysis

Electronic and Reactivity Profiles
  • Nitro Group Influence : The nitro group at position 3 in the target compound is a strong electron-withdrawing group, directing electrophilic attacks to meta/para positions. This contrasts with 4-(Benzyloxy)-1-chloro-2-nitrobenzene, where the nitro group at position 2 alters regioselectivity in reactions .
  • Halogen Effects: The chlorophenoxy group in the target compound and flufenprox enhances stability and lipophilicity, favoring pesticidal activity. In contrast, bromine in 1-(bromomethyl)-3-nitrobenzene increases molecular weight (216.03 g/mol) and may act as a better leaving group compared to chlorine .
Physical Properties
  • Boiling Points: 1-(Chloromethyl)-3-nitrobenzene boils at 359.2K under reduced pressure (0.007 atm), while 1-Chloro-4-nitro-2-(trifluoromethyl)benzene has a higher boiling point (505.2K) due to the trifluoromethyl group’s electron-withdrawing effects . The target compound’s ether-linked chlorophenoxy group may lower volatility compared to alkyl halides like 1-(bromomethyl)-3-nitrobenzene.

Biological Activity

Benzene, 1-(4-chlorophenoxy)-3-nitro, also known as 4-chloro-3-nitrophenyl phenyl ether, is a compound that exhibits significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzene ring substituted with a chlorophenoxy group and a nitro group. The presence of these functional groups contributes to its reactivity and biological activity.

  • Molecular Formula : C12H8ClNO3
  • Molecular Weight : 251.65 g/mol
  • CAS Number : 100-00-0

Benzene, 1-(4-chlorophenoxy)-3-nitro interacts with various biological targets, primarily enzymes and receptors. The nitro group can participate in redox reactions, while the chlorophenoxy group enhances hydrophobic interactions with protein structures. These interactions may lead to:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Protein Interactions : It can modulate protein activity through binding to hydrophobic pockets.

Antitumor Activity

Research indicates that derivatives of benzene, 1-(4-chlorophenoxy)-3-nitro exhibit antitumor properties. A study demonstrated that compounds with similar structures induced apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cellular signaling pathways .

CompoundIC50 (µg/mL)Cancer Cell Line
Benzene, 1-(4-chlorophenoxy)-3-nitro67.45Breast Cancer
Similar Derivative12.2Cervical Cancer

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was found to be effective against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis8 µg/mL

Case Studies

  • Antitumor Effects : A study published in MDPI indicated that compounds related to benzene, 1-(4-chlorophenoxy)-3-nitro showed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis via ROS generation .
  • Enzyme Inhibition : Research demonstrated that benzene derivatives could inhibit enzyme activity linked to tumor progression. The nitro group was crucial for this inhibitory effect .
  • Antimicrobial Studies : A comprehensive study assessed the antimicrobial effects of several phenoxy compounds, including benzene, 1-(4-chlorophenoxy)-3-nitro. Results showed broad-spectrum activity against multiple bacterial strains .

Toxicological Profile

While benzene, 1-(4-chlorophenoxy)-3-nitro exhibits promising biological activities, it is essential to consider its toxicological aspects:

  • Acute Toxicity : Classified as harmful if swallowed; causes skin irritation .
  • Chronic Exposure Risks : Long-term exposure may lead to adverse health effects, necessitating further investigation into its safety profile.

Q & A

Q. What are the recommended synthetic routes for Benzene,1-(4-chlorophenoxy)-3-nitro, and how can reaction conditions be optimized to improve yield?

Methodological Answer: A two-step synthesis is typical:

Chlorophenoxy Introduction: React 4-chlorophenol with a nitro-substituted benzene derivative (e.g., 3-nitrobenzene) under Ullmann coupling conditions (Cu catalyst, 120–150°C, polar solvent like DMF).

Nitration Optimization: Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts. Monitor reaction progress via TLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (60–75%) are achievable by controlling stoichiometry (1:1.2 molar ratio of phenol to nitrobenzene) and reaction time (8–12 hours) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR: Expect aromatic proton splitting patterns (e.g., para-substituted chlorophenoxy at δ 7.2–7.4 ppm; nitro group deshielding adjacent protons to δ 8.1–8.3 ppm).
  • IR: Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and C-O-C ether stretch at ~1250 cm⁻¹.
  • HRMS: Molecular ion peak at m/z 249.02 (C₁₂H₈ClNO₃⁺). Compare with computational spectra (DFT) for validation .

Advanced Research Questions

Q. What computational approaches predict the reactivity and stability of this compound under environmental conditions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set.
  • Molecular Dynamics (MD): Simulate degradation pathways in aqueous media (e.g., hydrolysis kinetics). Software: GROMACS with OPLS-AA force field. Validate with experimental HPLC data .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling points) of this compound?

Methodological Answer:

  • Replicate Experiments: Use standardized methods (e.g., ASTM E1719 for boiling point determination).
  • Pressure-Dependent Data: Compare reduced-pressure boiling points (e.g., 359–368 K at 0.007–0.013 atm) with literature values from Aldrich or NIST .
  • Statistical Analysis: Apply ANOVA to identify outliers in datasets from multiple sources.

Q. What methodologies assess the potential pesticidal activity of this compound based on structural analogs?

Methodological Answer:

  • Bioassays: Test insecticidal activity against Aedes aegypti larvae via WHO protocols. Compare with flufenprox (ISO name for a structural analog with trifluoromethyl groups) .
  • Structure-Activity Relationship (SAR): Use CoMFA or CoMSIA models to correlate substituent effects (e.g., nitro vs. trifluoromethyl) with bioactivity .

Q. What experimental protocols evaluate the environmental persistence and toxicity of this compound?

Methodological Answer:

  • Persistence: Conduct OECD 307 soil degradation studies (aerobic, 20°C). Monitor via LC-MS/MS.
  • Aquatic Toxicity: Perform Daphnia magna 48-hour LC₅₀ tests (OECD 202). Compare with ECOTOX database entries for chlorophenoxy derivatives .

Q. How can single-crystal X-ray diffraction with SHELX software determine the molecular conformation of this compound?

Methodological Answer:

  • Crystallization: Grow crystals via slow evaporation (solvent: dichloromethane/hexane).
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement: Apply SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Validate with R-factor (<5%) and residual electron density maps .

Data Analysis and Mechanistic Studies

Q. In nitration reaction studies, what kinetic models and analytical techniques are most effective for this compound?

Methodological Answer:

  • Kinetic Modeling: Use pseudo-first-order kinetics with UV-Vis monitoring (λ = 270 nm for nitro group formation).
  • HPLC Analysis: C18 column, acetonitrile/water (70:30), 1 mL/min flow rate. Calibrate with authentic standards .

Q. How can researchers resolve contradictions in mechanistic pathways for chlorophenoxy group introduction?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁸O-labeled 4-chlorophenol to track ether bond formation via GC-MS.
  • Cross-Coupling Comparisons: Compare yields from Ullmann vs. Buchwald-Hartwig protocols (Pd catalysts). Optimize ligand selection (e.g., Xantphos for Pd) .

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